molecular formula C17H16N4OS B6559255 (E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1021251-73-9

(E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B6559255
CAS No.: 1021251-73-9
M. Wt: 324.4 g/mol
InChI Key: UTXCKADWTLZPRH-UKTHLTGXSA-N
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Description

(E)-N-(4-((2-Cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide is a structurally complex small molecule characterized by a central acetamide core substituted with a cyano-vinylamino-thiazole moiety. The compound features a conjugated enamine system (E-configuration), a 4-cyclopropylthiazol-2-yl group, and an electron-withdrawing cyano group. Its synthesis likely involves condensation reactions between a 4-cyclopropylthiazol-2-yl aldehyde/ketone and a cyanoacetamide derivative, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

N-[4-[[(E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11(22)20-15-6-4-14(5-7-15)19-9-13(8-18)17-21-16(10-23-17)12-2-3-12/h4-7,9-10,12,19H,2-3H2,1H3,(H,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXCKADWTLZPRH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups based on shared motifs: thiazole-containing acetamides, vinylamino-linked heterocycles, and N-phenylacetamide derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Physicochemical/Biological Insights Reference(s)
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole core, ethoxy substituent, 4-chlorophenylacetamide Enhanced lipophilicity due to chlorophenyl group; potential antimicrobial activity
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-pyrazole hybrid, methyl-phenylpyrazole substituent Improved metabolic stability due to pyrazole ring; kinase inhibition potential
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Azo-linked phenolic group, phenylhydrazone moiety pH-dependent tautomerism; potential as a dye or photosensitizer
Thioacetamide quinazolinone derivatives (e.g., Compounds 5–10 in ) Quinazolinone core, thioacetamide linkage, sulfamoylphenyl substituents High melting points (251–315°C) indicate crystalline stability; antimicrobial activity

Structural Analysis

  • Thiazole vs.
  • Vinylamino Linkage: The conjugated enamine system (C=C-NH) in the target compound enhances planarity and electronic delocalization compared to azo or thioether linkages in analogs (e.g., ). This may improve binding affinity to biological targets like enzymes or receptors .

Physicochemical Properties

  • Solubility: The cyano group and thiazole ring may reduce aqueous solubility compared to hydroxyl- or sulfamoyl-substituted analogs (e.g., ). However, the acetamide core retains some polarity .
  • Thermal Stability: Melting points of structurally related thioacetamide quinazolinones (251–315°C) suggest that the target compound may exhibit similar thermal resilience due to its rigid, planar structure .

Methodological Considerations for Comparison

  • Computational Methods: Density functional theory (DFT) studies, as applied in , could elucidate electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding patterns influenced by the cyano and cyclopropyl groups .
  • Crystallography : SHELX-based refinement () may resolve the compound’s crystal packing and intermolecular interactions, particularly hydrogen bonding involving the acetamide NH and thiazole N atoms .
  • Similarity Metrics : Tanimoto coefficients or graph-based similarity analyses () could quantify structural overlap with analogs, aiding in virtual screening pipelines .

Biological Activity

(E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide, with the CAS number 1021251-73-9, is a synthetic compound that has attracted attention for its potential biological activities. Its molecular formula is C17H16N4OS, and it has a molecular weight of 324.4 g/mol. This compound features a thiazole ring, a cyano group, and an acetamide moiety, which contribute to its unique pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticonvulsant properties and potential mechanisms of action. The following sections detail the findings from various studies.

Anticonvulsant Activity

In a study assessing the anticonvulsant effects of various N-phenylacetamide derivatives, this compound was evaluated using animal models. The results indicated significant activity against seizures induced by maximal electroshock (MES), with the compound demonstrating efficacy at specific dosage levels.

Table 1: Anticonvulsant Activity in Animal Models

Compound NameDose (mg/kg)MES EfficacyTime Point (h)
This compound100Significant0.5
Other Active Compounds100Moderate0.5
Control (Phenytoin)100High0.5

The mechanism through which this compound exerts its anticonvulsant effects appears to involve modulation of neuronal voltage-sensitive sodium channels. This interaction is critical in stabilizing neuronal excitability and preventing seizure activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the thiazole ring and cyano group significantly enhances the anticonvulsant activity of this compound. Variations in substituents on the phenyl ring also influence potency and efficacy.

Table 2: Structure-Activity Relationship Analysis

Substituent TypeEffect on Activity
Cyano GroupEnhances potency
Thiazole RingCritical for activity
Phenyl SubstituentsModulate efficacy

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings. For instance, in a controlled trial involving epilepsy patients resistant to standard treatments, derivatives of this compound showed promise in reducing seizure frequency.

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